
Ethyl 2-(2-chlorobenzyl)acrylate
Overview
Description
INF39 is a chemical compound known for its role as an irreversible and non-cytotoxic inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex involved in the immune response, particularly in the activation of inflammatory processes. INF39 has been identified as a potential therapeutic agent for treating various inflammatory diseases due to its ability to inhibit the activation of the NLRP3 inflammasome .
Scientific Research Applications
INF39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: INF39 is used as a tool compound to study the NLRP3 inflammasome and its role in various chemical pathways.
Biology: The compound is employed in biological studies to investigate the mechanisms of inflammasome activation and its regulation.
Medicine: INF39 has shown potential as a therapeutic agent for treating inflammatory diseases such as inflammatory bowel disease, gout, and neurodegenerative disorders.
Mechanism of Action
INF39 exerts its effects by directly binding to the NLRP3 protein, thereby inhibiting its ATPase activity. This inhibition prevents the assembly and activation of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. The compound specifically targets the NLRP3 inflammasome without affecting other inflammasomes like NLRC4 or AIM2 .
Safety and Hazards
Future Directions
Given its properties and potential applications, Ethyl 2-(2-chlorobenzyl)acrylate could be a subject of future research in the field of medicinal chemistry. Its role as an irreversible inhibitor of the NLRP3 inflammasome suggests potential applications in the treatment of diseases where the NLRP3 inflammasome is implicated .
Biochemical Analysis
Biochemical Properties
INF39 interacts with the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation . The compound specifically inhibits the activation of the NLRP3 inflammasome but does not inhibit other inflammasomes such as NLRC4 or AIM2 . The inhibition of the NLRP3 inflammasome by INF39 is thought to occur through direct irreversible binding to NLRP3 and blocking its ATPase activity .
Cellular Effects
The effects of INF39 on cells are primarily related to its ability to inhibit the activation of the NLRP3 inflammasome . This inhibition can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated . INF39 has also been shown to reduce caspase-1 activation and pyroptosis in macrophages .
Molecular Mechanism
The molecular mechanism of action of INF39 involves direct irreversible binding to the NLRP3 inflammasome, thereby inhibiting its activation . This binding likely occurs at the ATPase activity site of the NLRP3 protein . By inhibiting the activation of the NLRP3 inflammasome, INF39 can reduce the production of pro-inflammatory cytokines and limit the inflammatory response .
Temporal Effects in Laboratory Settings
Given its irreversible binding to the NLRP3 inflammasome, it is likely that the effects of INF39 persist as long as the protein complex remains inhibited .
Dosage Effects in Animal Models
In animal models, INF39 has been shown to have anti-inflammatory effects . For example, in a rat model of colitis, INF39 was able to reduce systemic and colonic inflammation . The study found that significant increments of body weight were observed in inflamed rats under treatment with INF39 at doses of 12.5, 25, and 50 mg/kg .
Metabolic Pathways
Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that INF39 influences pathways related to inflammation and innate immunity .
Transport and Distribution
Given its small molecular size and lipophilic nature, it is likely that INF39 can readily diffuse across cell membranes .
Subcellular Localization
Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that INF39 localizes to the cytosol where the NLRP3 inflammasome is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
INF39, also known as ethyl 2-(2-chlorobenzyl)acrylate, can be synthesized through a series of chemical reactions. The synthesis typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl alcohol and ethyl acrylate.
Esterification: The 2-chlorobenzyl alcohol is esterified with ethyl acrylate in the presence of an acid catalyst to form this compound.
Industrial Production Methods
While specific industrial production methods for INF39 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent production of high-purity INF39 .
Chemical Reactions Analysis
Types of Reactions
INF39 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Addition Reactions: The double bond in the acrylate moiety allows for addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Addition Reactions: Reagents such as hydrogen halides or organometallic compounds can be used under controlled temperatures.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures to accelerate the reaction.
Major Products
The major products formed from these reactions include substituted derivatives of INF39, such as amides or thiol esters, and hydrolysis products like 2-chlorobenzyl alcohol and the corresponding carboxylic acid .
Comparison with Similar Compounds
INF39 is unique in its irreversible and non-cytotoxic inhibition of the NLRP3 inflammasome. Similar compounds include:
MCC950: A well-known NLRP3 inhibitor that is reversible and has been extensively studied for its anti-inflammatory properties.
CY-09: Another NLRP3 inhibitor that acts by blocking the ATPase activity of NLRP3.
INF39 stands out due to its irreversible binding and lack of cytotoxicity, making it a valuable tool for long-term studies and potential therapeutic applications .
properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOWWAFBSFWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

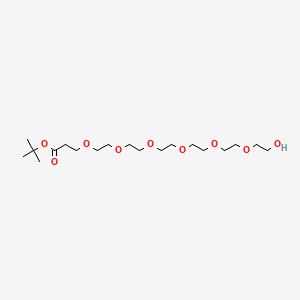


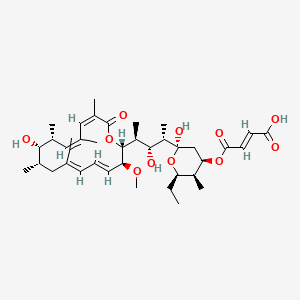
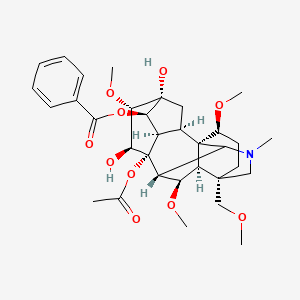
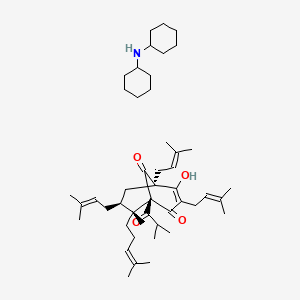

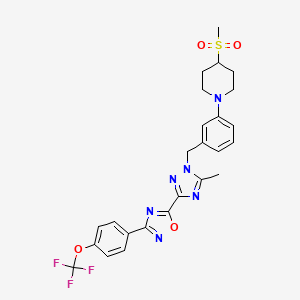
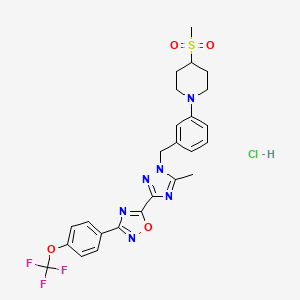
![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)
![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)